molecular formula C22H28N4O2 B2426748 3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one CAS No. 2034502-81-1

3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2426748
CAS No.: 2034502-81-1
M. Wt: 380.492
InChI Key: HNSUKDZTNQVBHA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-28-20-9-5-3-6-17(20)10-11-22(27)26-14-12-25(13-15-26)21-16-18-7-2-4-8-19(18)23-24-21/h3,5-6,9,16H,2,4,7-8,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUKDZTNQVBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydrocinnolin-3-amine

The tetrahydrocinnoline core is typically synthesized via cyclization of 1,2-diaminocyclohexane derivatives. For example, treatment of 1,2-diaminocyclohexane with nitrous acid (HONO) under acidic conditions yields 5,6,7,8-tetrahydrocinnolin-3-amine.

Reaction Conditions:

  • Reagents: 1,2-Diaminocyclohexane (1.0 equiv), NaNO₂ (1.2 equiv), HCl (2.0 M)
  • Solvent: Water/ethanol (1:1 v/v)
  • Temperature: 0–5°C (ice bath)
  • Time: 4–6 hours

Piperazine Substitution

The amine group of tetrahydrocinnolin-3-amine is then functionalized with a piperazine ring via nucleophilic aromatic substitution (NAS). This step often requires activation of the amine as a better leaving group.

Procedure:

  • Chlorination: React tetrahydrocinnolin-3-amine with POCl₃ to form 3-chloro-5,6,7,8-tetrahydrocinnoline.
  • Piperazine Coupling: Combine 3-chloro-tetrahydrocinnoline (1.0 equiv) with piperazine (2.5 equiv) in the presence of K₂CO₃ (3.0 equiv) and KI (0.1 equiv) in dimethylformamide (DMF) at 80°C for 24 hours.

Key Data:

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Purification Method Column chromatography (CH₂Cl₂:MeOH 9:1)

Synthesis of 3-(2-Methoxyphenyl)propan-1-one

Friedel-Crafts Acylation

The propanone backbone is introduced via Friedel-Crafts acylation of 2-methoxybenzene with propionyl chloride.

Reaction Setup:

  • Catalyst: AlCl₃ (1.5 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature (gradual warming)
  • Time: 12 hours

Outcome:

  • Product: 3-(2-Methoxyphenyl)propan-1-one
  • Yield: 85%
  • Byproducts: Di-acylated derivatives (<5%).

Bromination of the Propanone Chain

To facilitate coupling with the piperazine intermediate, the propanone is brominated at the α-position using N-bromosuccinimide (NBS).

Conditions:

  • Reagents: NBS (1.1 equiv), benzoyl peroxide (0.05 equiv)
  • Solvent: CCl₄
  • Light: UV irradiation (365 nm)
  • Time: 2 hours

Result:

  • Product: 3-Bromo-1-(2-methoxyphenyl)propan-1-one
  • Yield: 78%
  • Purity: 90% (purified via recrystallization from hexane).

Final Coupling Reaction

The brominated propanone is coupled with the 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine intermediate under nucleophilic substitution conditions.

Optimized Protocol:

  • Reagents:
    • 3-Bromo-1-(2-methoxyphenyl)propan-1-one (1.0 equiv)
    • 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine (1.2 equiv)
    • K₂CO₃ (3.0 equiv), KI (0.1 equiv)
  • Solvent: Acetone
  • Temperature: Reflux (56°C)
  • Time: 18–24 hours

Workup:

  • Filter inorganic salts, concentrate under reduced pressure.
  • Purify via column chromatography (ethyl acetate:hexane 3:7) or crystallize from isopropyl alcohol.

Performance Metrics:

Metric Value
Yield 75–80%
Purity >98% (HPLC)
Melting Point 142–144°C

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Direct Coupling

An alternative approach employs the Mitsunobu reaction to couple pre-formed 3-(2-methoxyphenyl)propan-1-ol with the piperazine intermediate. However, this method is less efficient (yield: 55%) due to competing elimination reactions.

Solid-Phase Synthesis

Recent advances explore solid-phase synthesis using Wang resin-bound piperazine. While this method simplifies purification, it requires specialized equipment and offers lower yields (60–65%).

Comparative Table:

Method Yield Purity Advantages
Nucleophilic Substitution 75–80% >98% Scalable, high reproducibility
Mitsunobu Reaction 55% 90% Avoids bromination step
Solid-Phase Synthesis 60–65% 95% Ease of purification

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation: Excess bromopro panone may lead to bis-alkylated byproducts (e.g., 1,3-bis-[4-(tetrahydrocinnolin-3-yl)piperazin-1-yl]propane). Mitigated by using a 1:1.2 molar ratio of bromopro panone to piperazine.
  • Oxidation: The tetrahydrocinnoline moiety is susceptible to oxidation under acidic conditions, necessitating inert atmospheres (N₂ or Ar).

Analytical Validation

  • NMR Spectroscopy: Confirm regiochemistry via ¹H-NMR (δ 2.8–3.2 ppm for piperazine protons, δ 7.2–7.5 ppm for aromatic signals).
  • Mass Spectrometry: ESI-MS m/z calculated for C₂₃H₂₈N₄O₂ [M+H]⁺: 417.21; observed: 417.19.

Industrial-Scale Considerations

For large-scale production (>100 kg), the following modifications are recommended:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times (30% faster than batch processes).
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to reduced forms of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one is a complex organic molecule with potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and case studies.

Molecular Composition

  • Molecular Formula : C23H30N4O2
  • Molecular Weight : Approximately 398.52 g/mol

The compound features a methoxyphenyl group attached to a propanone structure, which is further linked to a piperazine moiety containing a tetrahydrocinnoline component. This unique structural configuration suggests diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of tetrahydrocinnoline have shown promising results against various cancer cell lines. One study reported that certain synthesized tetrahydrocinnoline derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Neuropharmacology

The piperazine moiety is known for its activity on the central nervous system. Research suggests that compounds containing piperazine derivatives can act as anxiolytics or antidepressants. The specific compound may influence serotonin and dopamine receptors, making it a candidate for further neuropharmacological studies.

Anti-inflammatory Properties

Compounds related to this structure have been investigated for their anti-inflammatory effects. The presence of the tetrahydrocinnoline ring may enhance the compound's ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

There is emerging evidence that similar compounds exhibit antimicrobial properties. The methoxyphenyl group may contribute to the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.

General Synthetic Approaches

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrocinnoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Linkage : The piperazine ring can be introduced via nucleophilic substitution reactions.
  • Final Coupling : The methoxyphenyl group is then attached through acylation or similar coupling reactions.

These synthetic routes are crucial for optimizing yield and purity, which are essential for biological testing.

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of tetrahydrocinnoline derivatives and evaluated their anticancer activity against various cell lines. The compound similar to the one showed significant inhibition of cell proliferation with an IC50 value of approximately 5 μg/mL against HCT-116 cells .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological profile of piperazine derivatives, revealing that certain compounds exhibited anxiolytic effects in animal models. The structure of the compound under discussion suggests it may exhibit similar effects due to its ability to modulate neurotransmitter systems .

Case Study 3: Anti-inflammatory Potential

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of tetrahydrocinnoline derivatives. Compounds with structural similarities to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

The compound 3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one , also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4O2C_{23}H_{28}N_{4}O_{2}, with a molecular weight of approximately 392.5 g/mol . The structure features a methoxyphenyl group attached to a piperazine moiety linked through a propanone functional group to a tetrahydrocinnoline derivative. This unique combination of functional groups suggests diverse pharmacological properties.

Table 1: Structural Features

ComponentStructure Features
Methoxyphenyl GroupAromatic ring with a methoxy substituent
Piperazine RingSix-membered nitrogen-containing heterocycle
Tetrahydrocinnoline MoietyA bicyclic compound with potential bioactivity

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities including:

  • Antimicrobial Activity : Exhibits inhibition against bacterial and fungal strains.
  • Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Inhibits pathways associated with inflammation.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
  • Receptor Modulation : The compound could act on neurotransmitter receptors, influencing neurochemical pathways.

Case Study 1: Antitumor Activity

In vitro studies have shown that This compound exhibits significant cytotoxicity against various cancer cell lines. A study indicated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound effectively reduced pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases.

Synthesis Pathways

The synthesis of This compound can be approached through several methods:

  • Formation of the Piperazine Ring :
    • Cyclization reactions involving appropriate amines and carbonyl compounds.
  • Coupling Reactions :
    • The methoxyphenyl group can be introduced via electrophilic aromatic substitution followed by coupling with the piperazine derivative.
  • Final Modification :
    • The introduction of the propanone moiety can be achieved through acylation reactions.

Table 2: Synthesis Summary

StepDescription
Step 1Synthesize piperazine from amine and carbonyl
Step 2Introduce methoxyphenyl via electrophilic substitution
Step 3Acylate to add propanone functionality

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one?

Methodological Answer: The synthesis typically involves coupling the 2-methoxyphenylpropanone moiety with the tetrahydrocinnolin-piperazine fragment. Key steps include:

  • Aminomethylation : Reacting 1-(4-ethoxyphenyl)-2-phenylethanone with benzylpiperazine under controlled conditions to form the piperazine linkage (similar to methods in ).
  • Carbodiimide-mediated coupling : Using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base to conjugate the propanone and piperazine units (as described in ).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • X-ray crystallography : Single-crystal analysis confirms bond angles, torsion angles, and spatial arrangement (e.g., R factor ≤ 0.05, as in ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify methoxy (-OCH₃) peaks at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range.
    • HRMS : Match the molecular ion peak to the theoretical mass (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₃O₂: 376.2022).
  • HPLC : Purity assessment using a C18 column (≥98% purity, as in ).

Advanced Research Questions

Q. How do structural modifications in the piperazine or cinnoline moieties affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variations:

  • Piperazine modifications : Replace the tetrahydrocinnolin group with pyridinyl or phenyl analogs (e.g., as in ). Assess changes in receptor binding via radioligand assays.
  • Cinnoline alterations : Introduce electron-withdrawing groups (e.g., -CF₃) to evaluate effects on metabolic stability (see for similar pyrimidine analogs).
  • Data collection : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) and logP values (via shake-flask method) to correlate hydrophobicity with activity.

Q. What strategies resolve discrepancies in reported biological activity across studies?

Methodological Answer: Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤ 0.1%).
  • Stability testing : Monitor compound degradation in PBS (pH 7.4) via LC-MS over 24 hours (as in ).
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity in ) and apply statistical models (ANOVA) to identify outliers.

Q. What are the challenges in pharmacokinetic profiling, and how can they be addressed?

Methodological Answer: Key challenges include poor solubility and rapid metabolism. Solutions involve:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to increase bioavailability (as in ).
  • Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots. Introduce deuterium at labile positions (e.g., methoxy groups) to slow oxidation (see for deuterated analogs).
  • In vivo studies : Monitor plasma half-life in rodent models via LC-MS/MS, adjusting dosages based on AUC calculations.

Q. How to design analogs with improved selectivity for target receptors?

Methodological Answer:

  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses with receptors (e.g., serotonin 5-HT₁A vs. dopamine D₂). Optimize substituents to enhance hydrogen bonding (e.g., -OH groups) or reduce off-target interactions.
  • Selectivity screening : Test analogs against panels of related receptors (e.g., GPCR arrays) at 10 µM concentration. Prioritize compounds with >50-fold selectivity (as in ).
  • Crystallographic validation : Co-crystallize lead analogs with target proteins to validate binding modes (similar to ).

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